![molecular formula C8H5ClN2O2 B1593432 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000017-94-6](/img/structure/B1593432.png)
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c, a common mutation in various cancers .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors in cancer treatment . They interact with their targets by forming a covalent bond, which can lead to the inhibition of the target protein’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is known that this compound can interact with certain enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form reduced derivatives.
Functionalization Reactions: The carboxylic acid group can be functionalized to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.
Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits notable antimicrobial properties. It has been specifically studied for its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies indicate that it can inhibit certain enzymes critical for cancer cell proliferation, making it a candidate for oncology applications .
Antitubercular Properties
A significant area of research involves the compound's derivatives in the fight against tuberculosis (TB). Several studies have synthesized analogs of imidazo[1,2-a]pyridine carboxamides that show potent activity against Mycobacterium tuberculosis. For example, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against drug-resistant strains of TB, surpassing existing clinical candidates in potency .
Fluorescent Probes
This compound has also been utilized as a fluorescent probe for pH monitoring within the range of 3.0 to 7.0. The probe's absorption characteristics change significantly with varying H+ concentrations, providing a useful tool for biochemical assays.
Synthetic Routes
Various synthetic methods have been developed for producing this compound and its derivatives:
- Direct Synthesis : Reaction of substituted 2-aminopyridines with ethyl 2-chloroacetoacetate followed by saponification yields the desired carboxylic acid.
- Modification of Existing Structures : Derivatives can be synthesized through classical coupling reactions involving EDC-mediated methods to enhance biological activity.
These synthetic routes allow for scalability depending on research or industrial needs .
Case Study 1: Antitubercular Screening
In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened against Mycobacterium tuberculosis. Compounds were evaluated for their pharmacokinetic properties, revealing several candidates with excellent bioavailability and efficacy against both drug-sensitive and resistant strains. The lead compound exhibited significantly enhanced activity compared to existing treatments, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Fluorescent Probes Development
Another study focused on developing fluorescent probes based on this compound for pH monitoring in biological systems. The probes demonstrated high sensitivity to pH changes within physiological ranges, making them suitable for real-time monitoring in various biochemical assays. This application underscores the versatility of the compound beyond traditional pharmaceutical roles.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with the chlorine atom at the 6-position.
3-Arylimidazo[1,2-a]pyridine: Substituted at the 3-position with various aryl groups, showing promising activity against Mycobacterium tuberculosis.
Uniqueness: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antituberculosis agent make it a valuable compound in medicinal chemistry .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Identifiers:
Property | Value |
---|---|
CAS Number | 100001-79-4 |
Molecular Formula | C₈H₅ClN₂O₂ |
Molecular Weight | 196.59 g/mol |
IUPAC Name | This compound |
SMILES | C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the chloro group and the imidazo[1,2-a]pyridine ring allows for binding to various enzymes and receptors, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways relevant to therapeutic outcomes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb .
Anti-Cancer Potential
The compound has also been investigated for its role in inhibiting enzymes critical for cancer cell proliferation. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes linked to cancer progression. In vitro studies have highlighted its selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for anti-inflammatory and anti-cancer applications .
Synthesis and Derivatives
Various synthetic routes have been developed for the preparation of this compound. Continuous flow synthesis methods have emerged as efficient techniques for producing this compound and its derivatives in moderate to high yields. These methods enhance scalability and facilitate the rapid synthesis necessary for drug discovery efforts .
Case Studies
Case Study 1: Antitubercular Activity
In a focused study on imidazo[1,2-a]pyridine derivatives, compounds derived from this compound were evaluated against clinical strains of Mtb. The results indicated that certain derivatives exhibited enhanced potency compared to existing clinical candidates, highlighting the potential for developing new anti-TB agents from this scaffold .
Case Study 2: Inhibition of COX Enzymes
A comparative analysis of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions significantly influenced their COX inhibitory activity. The findings suggest that structural modifications can optimize biological activity while minimizing side effects associated with non-selective COX inhibition .
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQOFBOMIUELMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649964 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-94-6 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.